2-chloro-N-methylethane-1-sulfonamide
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Overview
Description
2-chloro-N-methylethane-1-sulfonamide is an organosulfur compound with the molecular formula C3H8ClNO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (R-SO2-NH2). Sulfonamides are well-known for their applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methylethane-1-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent. For example, the reaction between 2-chloroethanethiol and methylamine in the presence of an oxidizing agent such as hydrogen peroxide or iodine can yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs. Catalysts such as copper(I) iodide in combination with 2,2’-bipyridine can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methylethane-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form thiols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonamides or sulfonic acids.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include thiols or amines.
Scientific Research Applications
2-chloro-N-methylethane-1-sulfonamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It serves as a model compound for studying the interactions of sulfonamides with biological molecules.
Medicine: Sulfonamide derivatives are explored for their potential antibacterial and antifungal properties.
Industry: It is used in the production of polymers and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-chloro-N-methylethane-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. Sulfonamides typically inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfanilamide: One of the earliest sulfonamide antibiotics.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness
2-chloro-N-methylethane-1-sulfonamide is unique due to its specific chemical structure, which includes a chlorine atom and a methyl group attached to the sulfonamide moiety. This structural variation can influence its reactivity and biological activity compared to other sulfonamides .
Properties
IUPAC Name |
2-chloro-N-methylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-5-8(6,7)3-2-4/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIQPEPRYHEKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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